molecular formula C4H12OSi B1207269 (Trimethylsilyl)methanol CAS No. 3219-63-4

(Trimethylsilyl)methanol

Cat. No. B1207269
Key on ui cas rn: 3219-63-4
M. Wt: 104.22 g/mol
InChI Key: ZQKNBDOVPOZPLY-UHFFFAOYSA-N
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Patent
US05677025

Procedure details

In 60 ml of N,N-dimethylformamide were dissolved 20 g of trimethylsilylmethanol. This was maintained at 5° C. in a water bath and 4.6 g of sodium hydride were added thereto in the atmosphere of argon. The resulting mixture was stirred at 5° C. for 1 hour. Thereafter, 33.3 g of 3-nitrophthalonitrile dissolved in 160 ml of N,N-dimethylformamide were added dropwise to the mixture. After completion of the addition, the ice bath was removed and the mixture was stirred at room temperature for 24 hours. The reaction product was then added with 200 ml of dilute hydrochloric acid and extracted with 1 liter of toluene. The organic layer was washed well with water, followed by the removal of water with magnesium sulfate and the purification with a toluene/silica gel column. However, the desired compound shown by the above formula (XV) was hardly obtained. The yield was about 1% and 3-methoxyphthalonitrile as a by-product was yielded in an amount of several times that of the compound (XV).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([CH2:5][OH:6])(C)C.[H-].[Na+].[N+]([C:12]1[CH:19]=[CH:18][CH:17]=[C:14]([C:15]#[N:16])[C:13]=1[C:20]#[N:21])([O-])=O>CN(C)C=O>[CH3:5][O:6][C:12]1[CH:19]=[CH:18][CH:17]=[C:14]([C:15]#[N:16])[C:13]=1[C:20]#[N:21] |f:1.2|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
33.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(C#N)=CC=C1)C#N
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C[Si](C)(C)CO
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise to the mixture
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
The reaction product was then added with 200 ml of dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 liter of toluene
WASH
Type
WASH
Details
The organic layer was washed well with water
CUSTOM
Type
CUSTOM
Details
followed by the removal of water with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the purification with a toluene/silica gel column
CUSTOM
Type
CUSTOM
Details
was hardly obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C(C#N)=CC=C1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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